Stereochemical Identity: (1R,6S) vs. (1S,6R) Enantiomer as a Determinant of Biological Recognition
The (1R,6S) configuration defines the absolute spatial arrangement of the bridgehead carbons bearing the two nitrogen atoms in the bicyclo[4.2.0]octane framework. The enantiomeric (1S,6R)-3-methyl-3,8-diazabicyclo[4.2.0]octane (CAS 1434127-03-3) is commercially available and represents the mirror-image stereoisomer . For chiral bicyclic diamines of this class, enantiomers are expected to exhibit divergent target binding profiles: the (1S,6R) enantiomer has been reported to show potent binding affinity (Ki = 12 nM) at serotonin receptor subtypes, whereas the (1R,6S) configuration is associated with the nAChR-active scaffold geometry described in the Frost et al. (2006) series [1]. In the absence of a matched-pair experimental comparison, the fundamental principle of chiral pharmacology—that enantiomers are distinct chemical entities with non-interchangeable biological activity—governs procurement decisions.
| Evidence Dimension | Absolute stereochemistry and associated biological target profile |
|---|---|
| Target Compound Data | (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2HCl; scaffold geometry consistent with hα4β2 nAChR pharmacophore model |
| Comparator Or Baseline | (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane (CAS 1434127-03-3); reported Ki = 12 nM at serotonin receptor subtypes |
| Quantified Difference | Enantiomers are distinct chemical entities; no direct head-to-head binding data available; divergent target class association (nAChR vs. serotonin receptor) inferred from scaffold literature and supplier annotations |
| Conditions | No matched-pair experimental comparison identified in primary literature; inference drawn from Frost et al. (2006) scaffold SAR for (1R,6S)-configured nAChR agonists and supplier-reported data for the (1S,6R) enantiomer |
Why This Matters
For any program targeting nAChR or using this scaffold as a chiral building block, the (1R,6S) enantiomer and (1S,6R) enantiomer are not interchangeable; procurement of the incorrect enantiomer leads to a structurally distinct compound with a fundamentally different biological recognition profile.
- [1] Frost JM, et al. J Med Chem. 2006;49(26):7843-53. nAChR ligands based on 3,8-diazabicyclo[4.2.0]octane core; compounds exhibit picomolar hα4β2 affinity and nanomolar agonist potency. View Source
